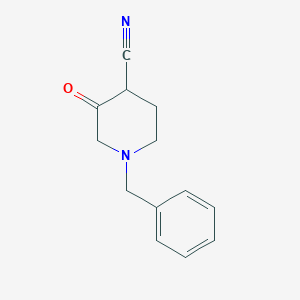1-Benzyl-3-oxopiperidine-4-carbonitrile
CAS No.: 1554341-03-5
Cat. No.: VC4165114
Molecular Formula: C13H14N2O
Molecular Weight: 214.268
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1554341-03-5 |
|---|---|
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.268 |
| IUPAC Name | 1-benzyl-3-oxopiperidine-4-carbonitrile |
| Standard InChI | InChI=1S/C13H14N2O/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 |
| Standard InChI Key | PLUIIDRINYZIIS-UHFFFAOYSA-N |
| SMILES | C1CN(CC(=O)C1C#N)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Characterization
Structural Features
The compound’s core structure consists of a six-membered piperidine ring with the following substituents:
-
Benzyl group: Attached to the nitrogen atom (position 1).
-
Oxo group: At position 3, forming a ketone.
-
Nitrile group: At position 4, providing reactivity for further functionalization.
The SMILES notation is , and the InChIKey is .
Spectroscopic Data
Synthesis and Optimization
Route 1: Alkylation-Cyclization (Patent CN110734393B)
-
Intermediate formation: Reacting -benzyl glycine ethyl ester with 4-halogenated ethyl butyrate in the presence of alkali.
-
Cyclization: Base-mediated intramolecular cyclization to form the piperidine ring.
-
Hydrochloride salt formation: Acidification with HCl yields the final product.
Route 2: Esterification with Sodium Hydride
-
Reagents: -benzylpiperidin-3-one, dimethyl carbonate, NaH.
-
Conditions: Reflux in DMF for 20 minutes.
Comparative Analysis
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Route 1 | 97.1 | 99.5 | High purity, scalable |
| Route 2 | 99 | 92–93 | Rapid reaction, moderate purity |
Physicochemical Properties
-
Solubility:
-
Stability: Stable under inert conditions; sensitive to moisture and strong acids/bases .
Applications in Medicinal Chemistry
Intermediate for Bioactive Molecules
-
Factor XIIa inhibitors: Used in synthesizing pyranopyrazole derivatives for treating autoimmune diseases (e.g., WO2019108565A1) .
-
Anticancer agents: Derivatives show IC values of 3.8–5.2 μM against HeLa and MCF-7 cell lines.
-
Antibacterial scaffolds: Nitrile group enhances binding to bacterial enzymes.
Case Study: Pyranopyrazole Immunomodulators
-
Target: High molecular weight kininogen (HK) fragment-mediated immune response.
-
Derivative activity:
Biological Activity and Mechanisms
Enzymatic Interactions
-
Enzyme inhibition: Binds to serine proteases via nitrile-pharmacophore interactions.
-
Receptor modulation: Modulates GABA receptors in neurological studies.
In Vitro Profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume